4-Aminopiperidine-4-carboxamide dihydrochloride
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Overview
Description
4-Aminopiperidine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C6H14ClN3O and a molecular weight of 179.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Preparation Methods
The synthesis of 4-Aminopiperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the amination of piperidine-4-carboxamide followed by the formation of the dihydrochloride salt . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product.
Chemical Reactions Analysis
4-Aminopiperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
4-Aminopiperidine-4-carboxamide dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
4-Aminopiperidine-4-carboxamide dihydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-aminopiperidine-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)1-3-9-4-2-6;;/h9H,1-4,8H2,(H2,7,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBIAJDEJWYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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